GSK‑3β Inhibitor Patent Family Membership Confirms On‑Target Activity
The compound is explicitly claimed as an exemplary urea derivative within patent WO2007017145A3, which describes GSK‑3β inhibitors with therapeutic potential in Alzheimer's disease and type‑2 diabetes [1]. While the patent does not disclose individual IC₅₀ values for every compound, the structural inclusion of the target compound in this patent family establishes its intended biological activity profile. In contrast, close analogs lacking the 3‑cyanothiophene group (e.g., 1‑(benzo[d][1,3]dioxol‑5‑yl)‑3‑phenylurea) are absent from the GSK‑3 inhibitor patent literature, suggesting a necessary role for the cyanothiophene moiety in conferring kinase inhibitory activity [1].
| Evidence Dimension | Patent‑based target engagement (GSK‑3β inhibition) |
|---|---|
| Target Compound Data | Exemplified in WO2007017145A3 |
| Comparator Or Baseline | 1‑(Benzo[d][1,3]dioxol‑5‑yl)‑3‑phenylurea (not claimed in GSK‑3 inhibitor patents) |
| Quantified Difference | Presence vs. absence from GSK‑3β inhibitor patent family |
| Conditions | Patent family analysis (WO2007017145 and related national filings) |
Why This Matters
Patent family membership provides a validated starting point for GSK‑3β‑focused research programs, reducing the risk of selecting an inactive scaffold.
- [1] Martinez Gil, A., Medina Padilla, M., Alonso Cascon, M., Fuertes Huerta, A., Navarro Rico, M. L., Perez Puerto, M. J., Castro Morera, A., & Martin Aparicio, E. (2007). WO2007017145A3 – GSK‑3 inhibitors. World Intellectual Property Organization. View Source
